2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol
Description
2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol is a synthetic compound featuring a benzo[1,4]dioxin core fused with an ethanolamine side chain.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)15(6-7-16)10-12-4-3-5-13-14(12)18-9-8-17-13/h3-5,11,16H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMIDFCXROKNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=C2C(=CC=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Alpha2C Adrenergic Receptor Antagonism
Research indicates that compounds similar to 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol act as selective antagonists for the alpha2C adrenergic receptor subtype. This receptor is implicated in various central nervous system (CNS) disorders, making these compounds potential candidates for treating conditions such as:
- Mental Illness : The modulation of alpha2C receptors may alleviate symptoms associated with stress-induced mental disturbances .
- Pain Management : Alpha2C antagonists are being investigated for their role in pain modulation, potentially offering new avenues for analgesic therapies.
Central Nervous System Disorders
The unique structure of this compound allows it to interact with various neurotransmitter systems. Studies have shown that such compounds can influence:
- Anxiety and Depression : By targeting adrenergic receptors, these compounds may help regulate mood and emotional responses.
- Cognitive Function : Research is ongoing into how these compounds can enhance cognitive performance by modulating neurotransmitter release in the brain.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Structural Analogs with Thiazolidinone Derivatives
Three thiazolidinone derivatives (9l, 9m, 9n) share the 2,3-dihydro-benzo[1,4]dioxin motif but differ in substituents and functional groups (Table 1) .
Table 1: Structural and Physical Properties of Thiazolidinone Analogs
| Compound | Substituent on Thiazolidinone | Melting Point (°C) | Synthesis Conditions |
|---|---|---|---|
| 9l | 1,3-Benzodioxol-5-ylmethylene | 172–233 (decomp.) | 90°C (15 min) → 110°C (15 min) |
| 9m | 2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylene | 170–243 (decomp.) | 90°C (15 min) → 110°C (15 min) |
| 9n | 4-Hydroxy-3-methoxybenzylidene | 202–204 | 90°C (30 min) → 110°C (30 min) |
Key Observations :
- Thermal Stability : 9l and 9m exhibit broader decomposition ranges compared to 9n, suggesting that the 4-hydroxy-3-methoxybenzylidene group enhances crystalline stability.
- Synthesis : Longer reaction times for 9n imply steric or electronic challenges in forming the methoxy-substituted benzylidene group.
Receptor Selectivity in α2-Adrenergic Receptor (AR) Ligands
A 2008 compound, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, demonstrates >100-fold selectivity for α2C-AR over α2A-AR in rats . Unlike the target ethanolamine derivative, this analog features a nicotinamide group and diazepane ring, which likely enhance α2C-AR affinity. The benzo[1,4]dioxin moiety may contribute to CNS penetration, as evidenced by its adequate blood-brain barrier permeability (CNS score: 244).
Implications for Target Compound :
- The ethanolamine group in the target compound may reduce α2C-AR selectivity compared to the nicotinamide analog but could improve solubility or metabolic stability.
PI3K Inhibitors with Benzo[1,4]dioxin/Oxazine Cores
European Patent EP 2,794,600 discloses 2,3-dihydro-benzo[1,4]oxazine derivatives as PI3K inhibitors for treating rheumatoid arthritis . However, the ethanolamine side chain may alter binding kinetics compared to oxazine-based inhibitors.
Functional Group Variations: Acetic Acid Derivatives
lists analogs such as [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid, which replace the ethanolamine group with acetic acid . This substitution likely impacts:
- Solubility : Acetic acid derivatives may exhibit higher polarity.
- Bioavailability: Ethanolamine’s secondary alcohol could enhance membrane permeability.
- Metabolism: Ethanolamine may undergo glucuronidation, whereas acetic acid derivatives might be substrates for carboxylase enzymes.
Biological Activity
The compound 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol is a derivative of 2,3-dihydrobenzo[1,4]dioxin and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- IUPAC Name : 2-[(2,3-dihydrobenzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol
Pharmacological Properties
Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit significant biological activities, particularly as α₂C adrenergic receptor antagonists. These interactions are crucial for their potential therapeutic applications in various central nervous system (CNS) disorders.
The compound acts primarily as an antagonist at the α₂C adrenergic receptor. This receptor plays a critical role in modulating neurotransmitter release in the CNS, influencing conditions such as anxiety and depression. The structure-activity relationship (SAR) studies have highlighted specific structural features necessary for binding affinity and functional activity at this receptor subtype .
Table 1: Summary of Biological Activities
Case Study 1: CNS Effects
A study conducted by researchers demonstrated that the compound effectively reduced anxiety-like behaviors in rodent models. The administration of the compound resulted in significant alterations in the behavior patterns indicative of reduced anxiety levels, correlating with its action on α₂C receptors .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives of the compound were tested against acetylcholinesterase and α-glucosidase. The results indicated notable inhibitory effects, suggesting potential applications in treating Alzheimer's disease and type 2 diabetes mellitus .
Case Study 3: Anticancer Activity
Research exploring the anticancer properties revealed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .
Q & A
Q. How can researchers differentiate between direct target engagement and downstream signaling effects?
- Methodology : CRISPR-mediated gene knockout or siRNA silencing of the putative target (e.g., 5-HT1A) in cell lines validates mechanism. Rescue experiments (reintroducing the target gene) confirm specificity, as demonstrated in studies of similar antipsychotics .
Tables of Key Data
Q. Table 1. Kinase Selectivity Profile of D4476 (50 µM)
| Kinase | % Inhibition | Reference |
|---|---|---|
| CK1α | 95 | |
| PI3Kγ | 12 | |
| GSK3β | 8 |
Q. Table 2. Pharmacokinetic Parameters of S-16924 in Rats
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Plasma half-life | 2.3 hours | LC-MS/MS | |
| Brain penetration | 4:1 (plasma:brain) | Microdialysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
